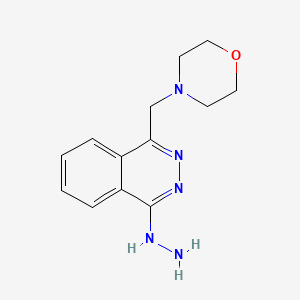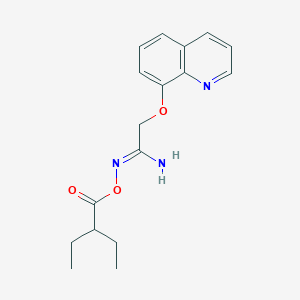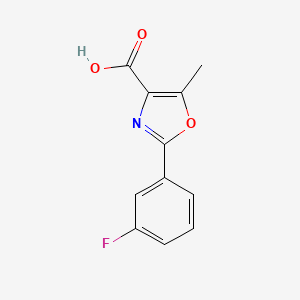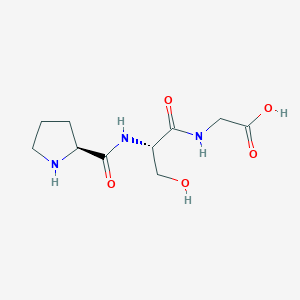![molecular formula C24H15NO5S B12897386 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 918905-46-1](/img/structure/B12897386.png)
1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
化学反応の分析
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The quinone ring in the compound is highly reactive and can easily participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to generate reactive oxygen species makes it a valuable tool in studying oxidative stress and its effects on cellular processes. Additionally, it has applications in the field of materials science, particularly in the development of fluorescent probes and electroluminescent devices .
作用機序
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
類似化合物との比較
2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as lawsone, juglone, and plumbagin. While all these compounds share the naphthoquinone core structure, they differ in their substituents and, consequently, their biological activities. For instance, lawsone and juglone are known for their antimicrobial properties, whereas plumbagin has been extensively studied for its anticancer activity . The presence of the indole and phenylsulfonyl groups in 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione imparts unique properties that distinguish it from other naphthoquinone derivatives .
特性
CAS番号 |
918905-46-1 |
|---|---|
分子式 |
C24H15NO5S |
分子量 |
429.4 g/mol |
IUPAC名 |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
InChIキー |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)



![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)


![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)
